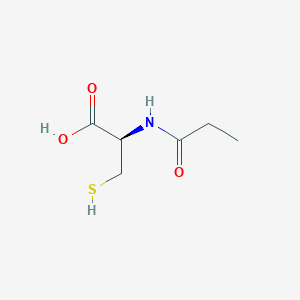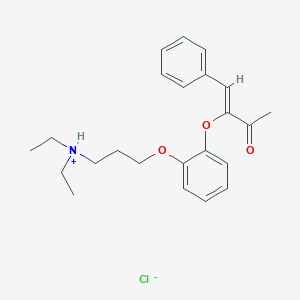
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride is a chemical compound that is commonly known as YC-1. It is a synthetic molecule that has been extensively studied for its potential therapeutic benefits. YC-1 is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating various physiological processes in the body.
作用機序
YC-1 is a potent activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes in the body, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. YC-1 binds to the heme group in this compound and enhances its sensitivity to nitric oxide (NO), which is an endogenous activator of this compound. YC-1 also enhances the activity of this compound in the absence of NO, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes.
Biochemical and Physiological Effects:
YC-1 has been shown to have several biochemical and physiological effects. It enhances the production of cGMP, which leads to smooth muscle relaxation and vasodilation. YC-1 also inhibits platelet aggregation and reduces oxidative stress. In addition, YC-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. YC-1 has also been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells.
実験室実験の利点と制限
YC-1 has several advantages for lab experiments. It is a potent and selective activator of (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. YC-1 is also stable and can be easily synthesized in large quantities. However, YC-1 has some limitations for lab experiments. It is a hydrophobic molecule that can be difficult to dissolve in aqueous solutions. YC-1 can also be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of YC-1. One potential direction is the development of novel (Z)-3-(2-(3-(Diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride activators that are more potent and selective than YC-1. Another direction is the study of the role of cGMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. YC-1 may have potential use in the treatment of these diseases by enhancing cGMP signaling and reducing oxidative stress. Finally, the study of the anti-tumor effects of YC-1 may lead to the development of novel cancer therapies that target this compound signaling.
合成法
The synthesis of YC-1 involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-(3-diethylaminopropoxy)phenol to form 3-(2-(3-diethylaminopropoxy)phenoxy)-4-bromo-5-nitrobenzoic acid. This compound is then subjected to reduction with palladium on carbon in the presence of hydrogen gas to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-nitrophenyl-3-buten-2-one. Finally, the nitro group is reduced to an amino group using hydrogen gas and palladium on carbon in the presence of hydrochloric acid to obtain (Z)-3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-3-buten-2-one hydrochloride.
科学的研究の応用
YC-1 has been extensively studied for its potential therapeutic benefits in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. YC-1 has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension, pulmonary hypertension, and heart failure. In addition, YC-1 has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
106064-08-8 |
|---|---|
分子式 |
C23H30ClNO3 |
分子量 |
403.9 g/mol |
IUPAC名 |
diethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-4-24(5-2)16-11-17-26-21-14-9-10-15-22(21)27-23(19(3)25)18-20-12-7-6-8-13-20;/h6-10,12-15,18H,4-5,11,16-17H2,1-3H3;1H/b23-18-; |
InChIキー |
ZJKVIJMHYSNYNX-XTMYEIJHSA-N |
異性体SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1O/C(=C\C2=CC=CC=C2)/C(=O)C.[Cl-] |
SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
正規SMILES |
CC[NH+](CC)CCCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C.[Cl-] |
同義語 |
3-Buten-2-one, 3-(2-(3-(diethylamino)propoxy)phenoxy)-4-phenyl-, hydro chloride, (Z)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






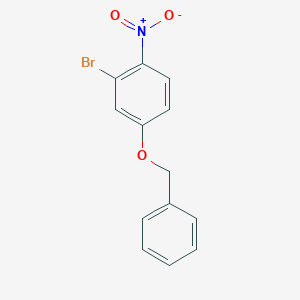

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

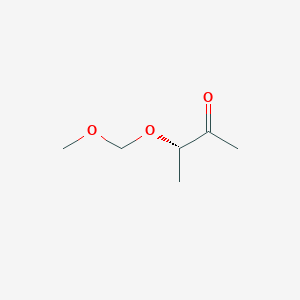
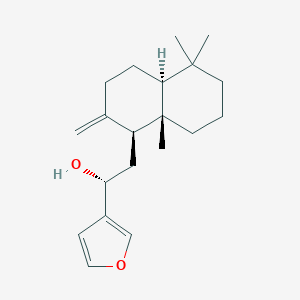
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)


![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)
